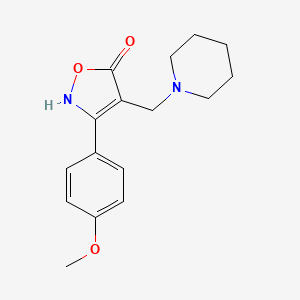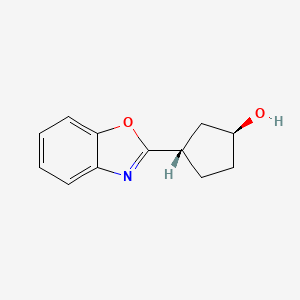![molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6](/img/structure/B12885309.png)
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- is a complex organic compound that features a chromium ion coordinated with a sulfonated azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.
Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:
Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.
Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonates.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.
Biology
Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Electronics: Applied in the manufacturing of organic electronic devices.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.
類似化合物との比較
Similar Compounds
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonato(3-)]-
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonato(3-)]-
Uniqueness
The unique combination of the azo dye ligand with the chromium ion in Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- imparts distinct chemical and physical properties, such as enhanced stability, vibrant color, and specific reactivity patterns, making it particularly valuable in industrial and research applications.
特性
CAS番号 |
67352-35-6 |
|---|---|
分子式 |
C16H10CrN5O7S |
分子量 |
468.3 g/mol |
IUPAC名 |
chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3 |
InChIキー |
NISQHFVUFSZZGU-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)


![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)


![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

